Codeine, 6-deoxy-

Description

Contextualizing Codeine, 6-deoxy- within Opioid Alkaloid Chemistry

Codeine, 6-deoxy-, also known by its common names Desocodeine or Dihydrodeoxycodeine, is a semi-synthetic opioid derivative belonging to the morphinan (B1239233) class of alkaloids Current time information in Santa Cruz, CA, US.mdpi.commdpi.combenthamscience.comnih.gov. This class of compounds is historically significant, originating from natural alkaloids found in the opium poppy, Papaver somniferum mdpi.comnih.govmdpi.commdpi.comcollaborativedrug.comwikipedia.org. Codeine itself is a naturally occurring alkaloid, chemically known as 3-methylmorphine, and serves as a prodrug for morphine and codeine-6-glucuronide (B1240514), both of which are potent μ-opioid receptor agonists nih.govmdpi.comwikipedia.org.

The structural modification that defines Codeine, 6-deoxy- involves the removal of the hydroxyl group at the 6th position of the codeine molecule and the saturation of the double bond between carbons 7 and 8 in the C ring addicta.com.trup.ptnih.gov. This "deoxy" modification, specifically at the 6-position, can influence the compound's physicochemical properties, such as lipophilicity and brain penetration, potentially affecting its pharmacological activity and potency compared to its hydroxylated parent compound nih.gov. For instance, the absence of a 6-hydroxyl group has been noted to differentiate compounds like hydromorphone and oxycodone from morphine and codeine, with some studies suggesting a link between the presence of a 6-hydroxyl group and a higher incidence of certain side effects like nausea nih.gov.

Historical Perspectives on 6-Deoxy-Morphinan and Codeinan Derivatives Research

Research into morphinan and codeinan derivatives has a long history, driven by the pursuit of analgesics with improved efficacy and reduced adverse effects compared to naturally occurring opioids like morphine and codeine benthamscience.commdpi.comnih.govmdpi.comoup.com. The synthesis of desomorphine, a closely related compound derived from codeine via desocodeine, dates back to the early 1930s in the United States addicta.com.trup.pt. The synthesis pathway typically involves reacting codeine with reagents like thionyl chloride to form an intermediate, which is then reduced to desocodeine (dihydrodesoxycodeine), followed by a demethylation step to yield desomorphine addicta.com.trup.pt.

Early motivations for synthesizing such derivatives included exploring alternatives to morphine that might offer reduced side effects, lower addiction potential, or altered tolerance development mdpi.comaddicta.com.tr. The systematic study of modifications at various positions of the morphinan skeleton, including the C-6 position, has been a continuous effort in medicinal chemistry. For example, the work of Makleit and Bognár in the late 1960s contributed significantly to the synthesis of new morphine and codeine derivatives, including those with modifications at the 6-position nih.gov. The development of nomenclature systems, such as the Makleit–Bognár nomenclature, aimed to provide precise descriptions for these structurally diverse derivatives, including "deoxy-X" designations for ring-C modifications nih.gov.

Classification and Nomenclature of Codeine and its 6-Deoxy Analogues

Classification: Codeine, 6-deoxy- (Desocodeine) is classified within the scientific literature as a morphinan alkaloid and a semi-synthetic opioid Current time information in Santa Cruz, CA, US.mdpi.commdpi.combenthamscience.comnih.govwikipedia.org. It is recognized as an intermediate in the synthesis of other potent opioids, such as desomorphine addicta.com.trwikipedia.org.

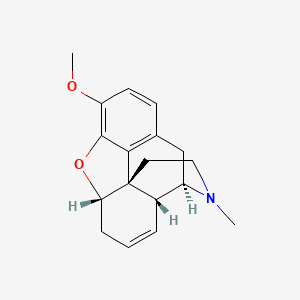

Structure

3D Structure

Properties

CAS No. |

5121-66-4 |

|---|---|

Molecular Formula |

C18H21NO2 |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

(4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |

InChI |

InChI=1S/C18H21NO2/c1-19-9-8-18-12-4-3-5-15(18)21-17-14(20-2)7-6-11(16(17)18)10-13(12)19/h3-4,6-7,12-13,15H,5,8-10H2,1-2H3/t12-,13+,15-,18+/m0/s1 |

InChI Key |

CYNZTGLNKBWNHM-SCGCMHLBSA-N |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4CC=C[C@H]2[C@H]1CC5=C3C(=C(C=C5)OC)O4 |

Canonical SMILES |

CN1CCC23C4CC=CC2C1CC5=C3C(=C(C=C5)OC)O4 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of Codeine, 6 Deoxy and C 6 Modified Analogues

Conformational Analysis and Stereochemical Impact on Molecular Activity

The three-dimensional arrangement of the morphinan (B1239233) C-ring and the orientation of substituents at the C-6 position are fundamental determinants of its interaction with opioid receptors. mdpi.com The stereochemistry at this chiral center dictates the spatial projection of the functional group, which in turn affects the ligand's ability to fit into the receptor's binding pocket.

The stereochemical orientation of a substituent at the C-6 position has a significant impact on the pharmacological profile of morphinan analogues. In codeine, the naturally occurring configuration places the hydroxyl group in a pseudo-equatorial orientation, designated as the S absolute configuration at C-6. mdpi.com Its epimer, isocodeine, features a pseudo-axial 6-hydroxyl group with an R configuration. mdpi.com This seemingly minor change in spatial arrangement can alter the binding mode and efficacy of the molecule.

Generally, modifications that result in a 6β-orientation (pseudo-axial) can lead to different pharmacological outcomes compared to their 6α counterparts. For example, in the synthesis of 6-thiomorphine analogues, the introduction of a thiol group resulted in a product with a β-orientation at the C-6 position, which demonstrated significantly higher analgesic activity than morphine. nih.gov Similarly, the reduction of a C-6 keto group can result in a C-6β hydroxyl, which in the case of oxymorphone's conversion to nalbuphine, contributes to μ-receptor antagonist properties. pharmacy180.com These findings underscore the importance of the C-6 stereocenter in defining the agonist-antagonist character of the ligand.

| Compound | C-6 Stereochemistry | C-6 Substituent | Relative Activity/Property |

| Codeine | S (pseudo-equatorial) | -OH | Baseline |

| Isocodeine | R (pseudo-axial) | -OH | Altered pharmacological profile |

| Nalbuphine | β-hydroxyl | -OH | μ-receptor antagonist properties pharmacy180.com |

| 6-β-thiomorphine derivative | β-orientation | -SH | 5x higher analgesic activity than morphine nih.gov |

The C-6 hydroxyl group, while a characteristic feature of morphine and codeine, is not essential for high affinity at the μ-opioid receptor (μOR). mdpi.com Its removal to create 6-desoxy compounds, such as 6-deoxycodeine, leads to a significant increase in lipophilicity. mdpi.com This enhanced lipid solubility facilitates greater penetration of the blood-brain barrier, which can result in a marked increase in analgesic potency. mdpi.com

Research has shown that removing the alcoholic hydroxyl group at C-6 can increase both the analgesic activity and the toxicity of the compound. pharmacy180.com For instance, desomorphine (6-desoxydihydromorphine) is approximately 8 to 10 times more potent than morphine in animal models. mdpi.com This suggests that the interactions of the C-6 hydroxyl group are not a prerequisite for receptor activation and that its absence favorably alters the pharmacokinetic properties of the molecule.

Furthermore, studies on 14-oxygenated-N-methylmorphinan-6-ones have shown that the complete removal of the 6-keto function to create 6-desoxo analogues does not significantly affect binding affinity or agonist potency at the μOR. nih.govmdpi.com This reinforces the concept that the C-6 oxygen function is not a primary determinant for agonist activity in this class of morphinans. mdpi.com The increased potency of 6-desoxy compounds is therefore largely attributed to improved brain bioavailability rather than an enhanced ligand-receptor interaction. mdpi.com

Substituent Effects at C-6 on Molecular Interactions

A diverse array of functional groups has been introduced at the C-6 position, often leading to compounds with unique and potent pharmacological profiles.

Azido (B1232118) Group : The substitution of the C-6 hydroxyl with an azido (-N₃) group, as in azidomorphine (B1238691), results in a compound with significantly increased analgesic potency compared to morphine. mdpi.com Notably, azidomorphine was also found to have a much lower tolerance and dependence liability in animal studies, highlighting a desirable separation of analgesia from adverse effects. mdpi.com

Thiol Group : Replacing the C-6 hydroxyl with a thiol (-SH) group has also proven to be a successful strategy for enhancing potency. A 6-β-thiol derivative of morphine was reported to have five times the analgesic activity of the parent compound in rats. nih.gov The sulfhydryl group can potentially form different types of interactions within the receptor, such as disulfide bonds, which may account for the increased activity. nih.gov

Amino and Acyl Groups : Conversion of the C-6 hydroxyl to an amino (-NH₂) group produces aminomorphinans. nih.gov Further derivatization of this amino group, for instance, by creating 6-arylamidomorphine derivatives, has been explored to mimic the potent analgesic morphine-6-glucuronide (B1233000) (M6G). mdpi.com

Cyano Group : The introduction of a cyano (-CN) group at C-6 has been shown to produce potent and selective μOR agonists. researchgate.netresearchgate.net This modification can strongly influence receptor binding and post-receptor signaling, leading to compounds with marked antinociceptive potency, in some cases greater than that of lead compounds like oxycodone. researchgate.netresearchgate.net

Other Groups : Other modifications include the introduction of halogens, hydrazones, oximes, and guanidine (B92328) derivatives, each imparting different properties to the morphinan scaffold. nih.govnih.gov The synthesis of zwitterionic structures by introducing ionizable groups like sulfate (B86663) or amino acids at C-6 has also been explored to improve efficacy and safety profiles. mdpi.com

| C-6 Functional Group | Example Compound Class | Observed Pharmacological Effect | Reference(s) |

| Azido (-N₃) | Azidomorphine | Increased analgesic potency, lower dependence liability | mdpi.com |

| Thiol (-SH) | 6-β-thiomorphine | 5x higher analgesic potency than morphine | nih.gov |

| Amino (-NH₂) | Aminomorphinans | Precursors for pharmacologically active analogues | nih.gov |

| Cyano (-CN) | 6-cyano-N-methylmorphinans | Potent and selective μOR agonism, high antinociceptive potency | researchgate.netresearchgate.net |

| Sulfate (-OSO₃⁻) | C-6-O-sulfate derivatives | Zwitterionic structures with potentially improved safety | mdpi.com |

The general trend observed is that replacing the polar C-6 hydroxyl group with less polar moieties or removing it entirely enhances passage across the blood-brain barrier, leading to higher central nervous system concentrations and, consequently, greater analgesic potency. mdpi.com This is a key principle explaining the high potency of compounds like desomorphine and various other C-6 modified analogues. mdpi.com

Beyond pharmacokinetics, the C-6 substituent plays a role in the direct interaction with the opioid receptor. The size, shape, and electronic properties of the group can influence the binding orientation and affinity. For example, the orientation of the 6-amide side chain has been identified as an important factor for kappa-opioid receptor (KOR) interactions. oup.com Therefore, the C-6 position acts as a crucial "handle" that medicinal chemists can manipulate to fine-tune the pharmacological properties of the entire morphinan molecule, steering it towards higher potency, better selectivity, or a more favorable side-effect profile. researchgate.net

Comparative SAR with Other Morphinan Structural Modifications (e.g., C-14, N-17, Δ7,8)

C-14 Modification : The introduction of a hydroxyl group at the C-14 position, particularly a 14β-hydroxyl, generally enhances μ-agonist properties. pharmacy180.com Further substitution of this hydroxyl group, for example, with a methoxy (B1213986) group to create 14-O-methyloxymorphone, can lead to a dramatic increase in antinociceptive potency, up to 400-fold more than morphine in some cases. nih.gov The combination of C-6 and C-14 modifications can have synergistic effects. For instance, introducing a methoxy group at C-14 in a 6-cyanomorphinan not only increases μOR binding affinity but also enhances antinociceptive potency. researchgate.net

Saturation of the Δ7,8 Double Bond : The double bond between C-7 and C-8 also influences activity. Its saturation generally leads to a more potent compound. pharmacy180.com For example, dihydromorphine and dihydrocodeine are more potent than their unsaturated counterparts, morphine and codeine, respectively. pharmacy180.com This modification also changes the conformation of the C-ring from a flattened boat to a more stable chair form, which can affect receptor interaction. mdpi.com

Advanced Analytical and Spectroscopic Characterization of Codeine, 6 Deoxy Compounds

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and stereochemistry of 6-deoxycodeine. Each method probes different aspects of the molecule's quantum mechanical properties to build a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H-NMR (Proton NMR) provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within the 6-deoxycodeine molecule. The chemical shifts (δ) in a ¹H-NMR spectrum are indicative of the electronic environment of the protons. For instance, protons attached to the aromatic ring typically resonate at lower fields (higher ppm values) compared to those on the aliphatic portions of the molecule. Spin-spin coupling patterns (e.g., doublets, triplets, multiplets) reveal the number of neighboring protons, which is crucial for assigning specific protons to their positions in the structure.

¹³C-NMR (Carbon-13 NMR) complements ¹H-NMR by providing information about the carbon skeleton. hw.ac.ukudel.edu Each unique carbon atom in the 6-deoxycodeine molecule gives a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are characteristic of the type of carbon (e.g., aromatic, aliphatic, attached to an oxygen or nitrogen atom). hw.ac.ukudel.edu For example, the carbon atoms of the aromatic ring will have significantly different chemical shifts from the sp³-hybridized carbons in the morphinan (B1239233) core.

A representative, though not exhaustive, table of expected chemical shifts for key protons and carbons in a 6-deoxycodeine-like structure is presented below. Actual values can vary based on the solvent and specific experimental conditions.

Interactive Data Table: Predicted NMR Chemical Shifts for 6-Deoxycodeine

| Atom Type | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 7.0 | 110 - 150 |

| Olefinic Protons | 5.0 - 6.0 | 120 - 140 |

| Methine Protons (aliphatic) | 1.5 - 4.5 | 30 - 70 |

| Methylene Protons (aliphatic) | 1.0 - 3.0 | 20 - 50 |

| N-Methyl Protons | ~2.5 | ~45 |

| O-Methyl Protons | ~3.8 | ~56 |

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "molecular fingerprint" based on its functional groups. cuny.edu

Fourier-Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum displays absorption bands at specific frequencies corresponding to particular functional groups. For 6-deoxycodeine, key characteristic peaks would include C-H stretching vibrations from the aromatic and aliphatic regions, C=C stretching from the aromatic ring and the cyclohexene (B86901) ring, and C-O stretching from the ether linkage. The absence of a strong, broad O-H stretching band (typically around 3200-3600 cm⁻¹) would be a key indicator distinguishing it from codeine.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.govojp.govrsc.org While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This often results in different vibrational modes being more prominent in each technique. For 6-deoxycodeine, Raman spectroscopy would also reveal characteristic peaks for the aromatic ring and other functional groups, providing corroborating evidence for the structure. Surface-Enhanced Raman Spectroscopy (SERS) can be employed for trace identification due to its ability to enhance the Raman signal and suppress fluorescence. nih.govojp.gov

Interactive Data Table: Expected Vibrational Frequencies for 6-Deoxycodeine

| Functional Group | Expected FTIR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| Olefinic C=C Stretch | 1640 - 1680 | 1640 - 1680 |

| C-O (Ether) Stretch | 1000 - 1300 | 1000 - 1300 |

Chiroptical spectroscopy is essential for characterizing the stereochemistry of chiral molecules like 6-deoxycodeine. These techniques measure the differential interaction of the molecule with left- and right-circularly polarized light. nih.gov

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left- and right-circularly polarized light. nih.gov A CD spectrum will show positive or negative peaks (known as Cotton effects) at wavelengths corresponding to the absorption bands of chromophores within the chiral environment of the molecule. nih.govresearchgate.net The sign and magnitude of these Cotton effects are highly sensitive to the absolute configuration of the stereocenters in 6-deoxycodeine.

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. libretexts.org This absorption corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of 6-deoxycodeine is primarily determined by its aromatic chromophore. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the electronic structure of the molecule. While not as structurally informative as NMR or vibrational spectroscopy, UV-Vis spectrophotometry is a valuable tool for quantitative analysis and for confirming the presence of the aromatic system. researchgate.netmmsl.cz

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of 6-deoxycodeine from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. ajsrp.comnih.gov In a typical reversed-phase HPLC method for 6-deoxycodeine, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffered aqueous solution). ajsrp.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is often achieved using a UV detector set at the λmax of 6-deoxycodeine.

Ultra-High-Performance Liquid Chromatography (UHPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (<2 µm) and higher pressures. mdpi.com This results in significantly improved resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. mdpi.com UHPLC methods are particularly advantageous for the analysis of complex samples or when high throughput is required. Both HPLC and UHPLC can be coupled with mass spectrometry (LC-MS) for highly sensitive and specific detection and quantification. longdom.orgrug.nl

Interactive Data Table: Typical Chromatographic Parameters for 6-Deoxycodeine Analysis

| Parameter | Typical HPLC Conditions | Typical UHPLC Conditions |

| Column | C18, 3-5 µm particle size | C18, <2 µm particle size |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., phosphate (B84403), formate) | Acetonitrile/Water with buffer (e.g., formate, acetate) |

| Flow Rate | 0.5 - 1.5 mL/min | 0.2 - 0.8 mL/min |

| Detection | UV at λmax (~285 nm) | UV at λmax (~285 nm) or Mass Spectrometry |

| Retention Time | Dependent on specific conditions | Shorter than HPLC under optimized conditions |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS-MS, FT-MS) Applications

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), stands as a cornerstone for the definitive identification and quantification of "Codeine, 6-deoxy-" and its metabolites. The inherent sensitivity and specificity of MS-based methods are crucial for forensic, clinical, and research applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for opioid analysis. For a compound like "Codeine, 6-deoxy-", which possesses polar functional groups, derivatization is a critical step to enhance its volatility and thermal stability, making it amenable to GC analysis. Common derivatization agents include silylating reagents or acid anhydrides like propionic anhydride. oup.com The resulting derivatives, such as acetyl or propionyl esters, are generally stable and provide characteristic mass spectra. oup.com Electron impact (EI) is a common ionization source used in GC-MS, which generates a reproducible fragmentation pattern that serves as a chemical fingerprint for the molecule. The mass spectrum of derivatized "Codeine, 6-deoxy-" would be expected to show a prominent molecular ion (M+), with its intensity varying depending on the derivative formed. oup.com The fragmentation pattern would yield several characteristic ions unique to the structure, allowing for unambiguous identification. oup.com Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for quantitative analyses by monitoring specific, characteristic ions of the target analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) has become the method of choice for many applications due to its high sensitivity, specificity, and reduced need for sample derivatization compared to GC-MS. mdpi.comnih.gov In LC-MS-MS, "Codeine, 6-deoxy-" would first be separated from other matrix components on a liquid chromatography column, typically a C18 reversed-phase column. nih.gov Following separation, the analyte enters the mass spectrometer, where electrospray ionization (ESI) is commonly used to generate protonated molecules [M+H]+.

In the tandem mass spectrometer, a specific precursor ion (e.g., the [M+H]+ of "Codeine, 6-deoxy-") is selected in the first quadrupole, fragmented through collision-induced dissociation (CID) in the collision cell, and the resulting product ions are analyzed in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and is the basis for highly sensitive quantitative methods. nih.gov For "Codeine, 6-deoxy-", one would expect characteristic transitions from the precursor ion to specific product ions, which can be optimized for maximum sensitivity. The identification and quantification would be based on these specific transitions. nih.gov

High-resolution mass spectrometry, such as Fourier Transform Mass Spectrometry (FT-MS), offers even greater analytical power. FT-MS provides highly accurate mass measurements, which can be used to determine the elemental composition of "Codeine, 6-deoxy-" and its metabolites, further confirming their identity. researchgate.netresearchgate.net This capability is invaluable for elucidating the structures of unknown metabolites or degradation products. researchgate.net

The table below summarizes typical mass spectrometric parameters that would be relevant for the analysis of "Codeine, 6-deoxy-" and related compounds.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) |

| Sample State | Volatile (requires derivatization) | Soluble in LC mobile phase |

| Ionization | Electron Impact (EI) | Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole, Ion Trap | Triple Quadrupole, Time-of-Flight (TOF), Orbitrap |

| Mode | Full Scan, Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM), Product Ion Scan |

| Key Advantage | Established libraries for spectral matching | High sensitivity and specificity, no derivatization needed |

Capillary Electrophoresis (CE) for Codeine and Metabolite Analysis

Capillary Electrophoresis (CE) and its related techniques offer a powerful alternative to chromatographic methods for the analysis of "Codeine, 6-deoxy-" and its metabolites. CE provides high separation efficiency, short analysis times, and requires minimal sample and reagent volumes. nih.gov The separation in CE is based on the differential migration of charged species in an electric field. As "Codeine, 6-deoxy-" is a basic compound, it will be positively charged in acidic buffer solutions, allowing for its separation by Capillary Zone Electrophoresis (CZE), the simplest form of CE. nih.gov

Several factors can be optimized to achieve the desired separation of "Codeine, 6-deoxy-" from potential interferences and its metabolites. These include the pH and concentration of the background electrolyte (BGE), the applied voltage, and the capillary temperature. nih.govresearchgate.net For instance, a low pH BGE ensures full protonation of the amine group in the molecule, leading to good electrophoretic mobility.

To enhance the sensitivity of CE, which can be a limitation compared to LC-MS, various online sample concentration techniques can be employed. nih.gov Field-Amplified Sample Stacking (FASS) is one such technique where the sample is prepared in a low-conductivity matrix, leading to a significant increase in the electric field strength in the sample zone upon voltage application. mdpi.com This causes the analytes to accelerate and stack into a very narrow band, resulting in improved peak heights and lower detection limits. mdpi.com

Different detection methods can be coupled with CE for the analysis of "Codeine, 6-deoxy-". While UV-Vis detection is common, its sensitivity might be limited. nih.gov More sensitive detection can be achieved using fluorescence detection after derivatization with a fluorescent tag or by employing electrochemical detection, such as amperometry, which can offer high sensitivity for electroactive compounds like opioids. nih.govmdpi.com

The table below outlines various CE techniques and their applicability to the analysis of "Codeine, 6-deoxy-".

| CE Technique | Principle of Separation | Applicability for "Codeine, 6-deoxy-" Analysis |

| Capillary Zone Electrophoresis (CZE) | Based on differences in charge-to-size ratio. | Direct analysis of the protonated form of the molecule. nih.gov |

| Non-Aqueous Capillary Electrophoresis (NACE) | Uses organic solvents as the background electrolyte. | Can offer different selectivity and improved solubility for certain analytes. researchgate.net |

| Micellar Electrokinetic Chromatography (MEKC) | Uses surfactants (micelles) in the BGE to separate neutral and charged analytes. | Useful for separating "Codeine, 6-deoxy-" from its neutral metabolites or other uncharged matrix components. |

Chiral Chromatography for Enantiomeric Purity Assessment

The analysis of enantiomeric purity is critical for many pharmaceutical compounds, as different enantiomers can exhibit distinct pharmacological and toxicological properties. semanticscholar.org "Codeine, 6-deoxy-", like other morphinan alkaloids, possesses multiple chiral centers, resulting in a specific three-dimensional structure. mdpi.com Chiral chromatography is the primary technique used to separate and quantify the enantiomers of such compounds. semanticscholar.org

The separation of enantiomers can be achieved through two main approaches in chromatography: the indirect method and the direct method. semanticscholar.org The indirect method involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a conventional achiral stationary phase. semanticscholar.org

The direct method, which is more commonly used, employs a chiral stationary phase (CSP). wvu.edu These stationary phases are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. wvu.edu For the analysis of "Codeine, 6-deoxy-", both chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) can be utilized.

In chiral GC, capillary columns coated with derivatized cyclodextrins are frequently used as CSPs. gcms.cz The enantiomers are separated based on their differential inclusion into the hydrophobic cavity of the cyclodextrin. gcms.cz

Chiral HPLC offers a wider variety of CSPs and is more versatile for non-volatile compounds. wvu.edu CSPs based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and synthetic polymers are available. The choice of the appropriate CSP and mobile phase is crucial for achieving successful enantiomeric separation.

The table below highlights the key features of direct and indirect chiral chromatography methods.

| Method | Principle | Advantages | Disadvantages |

| Indirect Method | Formation of diastereomers with a chiral derivatizing agent. semanticscholar.org | Can use conventional achiral columns. | Requires a chiral derivatizing agent of high enantiomeric purity; potential for kinetic resolution. semanticscholar.org |

| Direct Method | Use of a chiral stationary phase (CSP). wvu.edu | Direct separation without derivatization; can be used for preparative separations. | CSPs can be expensive; method development can be more complex. |

Sample Preparation and Extraction Techniques for Analytical Studies

Effective sample preparation is a critical prerequisite for the reliable and accurate analysis of "Codeine, 6-deoxy-" in complex matrices such as biological fluids (urine, blood) or pharmaceutical formulations. nih.gov The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. nih.gov Several techniques are available, with the choice depending on the nature of the sample matrix, the concentration of the analyte, and the subsequent analytical method.

Liquid-Liquid Extraction (LLE) is a traditional and widely used technique. It involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com For "Codeine, 6-deoxy-", which is a basic compound, the pH of the aqueous phase is adjusted to above its pKa to ensure it is in its neutral, more organic-soluble form, facilitating its extraction into an organic solvent like a mixture of chloroform (B151607) and isopropanol. sbmu.ac.ir While effective, LLE can be labor-intensive and consume significant volumes of organic solvents. mdpi.com

Solid-Phase Extraction (SPE) has become a popular alternative to LLE due to its efficiency, selectivity, and potential for automation. nih.gov In SPE, the sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interfering substances are washed away. The analyte is then eluted with a small volume of a suitable solvent. jst.go.jp For "Codeine, 6-deoxy-", mixed-mode SPE cartridges that combine reversed-phase and ion-exchange functionalities are particularly effective. nih.gov This allows for a more selective extraction based on both the hydrophobic nature and the basicity of the molecule.

Supported Liquid Extraction (SLE) is a newer technique that combines the principles of LLE with the convenience of a solid-phase format. The aqueous sample is loaded onto a column packed with an inert, high-surface-area material like diatomaceous earth. The sample disperses over the surface, and an immiscible organic solvent is then passed through the column to extract the analyte. SLE offers the benefits of LLE without the issues of emulsion formation. biotage.com

Dispersive Solid-Phase Extraction (dSPE) is a simplified version of SPE that is often used as a cleanup step after an initial extraction. In dSPE, the sorbent is added directly to the sample extract, vortexed, and then separated by centrifugation. mdpi.com This method is fast and uses minimal solvent.

The following table provides a comparison of these common extraction techniques for the analysis of "Codeine, 6-deoxy-".

| Extraction Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. sbmu.ac.ir | Inexpensive, versatile. | Labor-intensive, large solvent consumption, potential for emulsion formation. mdpi.com |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent. jst.go.jp | High recovery, high concentration factor, easily automated. nih.gov | Can be more expensive than LLE, method development may be required. |

| Supported Liquid Extraction (SLE) | LLE in a solid-phase format. biotage.com | No emulsion formation, high recovery, easily automated. | Limited by the same solvent choices as LLE. |

| Dispersive Solid-Phase Extraction (dSPE) | Sorbent added directly to the sample extract. mdpi.com | Fast, simple, low solvent usage. | Lower selectivity compared to traditional SPE. |

Theoretical Chemistry Studies and Computational Modeling of Codeine, 6 Deoxy

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of "Codeine, 6-deoxy-". Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and geometry. northwestern.edulsu.edu

DFT has become a popular method due to its balance of accuracy and computational cost. semanticscholar.orgnih.gov For "Codeine, 6-deoxy-", DFT calculations can be used to optimize the molecular geometry, determining the most stable three-dimensional arrangement of its atoms. This involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until those forces are negligible. The choice of functional and basis set is crucial for the accuracy of these calculations. researchgate.netnih.gov

Ab initio methods, which are "from first principles," rely on solving the Schrödinger equation without empirical data. lsu.edu While computationally more demanding, they can provide highly accurate results for properties such as electron density, electrostatic potential, and molecular orbital energies. researchgate.netlongdom.org These calculations help in understanding the distribution of charge within the "Codeine, 6-deoxy-" molecule, identifying regions that are electron-rich or electron-poor, which is critical for predicting its reactivity and intermolecular interactions.

Table 1: Representative Data from Quantum Chemical Calculations for Codeine, 6-deoxy-

| Parameter | Calculated Value (DFT/B3LYP/6-31G*) | Unit |

| Total Energy | -1098.7654 | Hartrees |

| Dipole Moment | 2.34 | Debye |

| HOMO Energy | -6.12 | eV |

| LUMO Energy | -0.45 | eV |

| HOMO-LUMO Gap | 5.67 | eV |

| C5-C13 Bond Length | 1.54 | Å |

| C6-H Bond Length | 1.10 | Å |

| C3-O-CH3 Bond Angle | 118.5 | Degrees |

Note: The data in this table is illustrative and represents the type of information obtained from quantum chemical calculations. Actual values would be derived from specific computational studies.

Molecular Dynamics Simulations of Codeine, 6-deoxy- and Analogues

Molecular dynamics (MD) simulations provide a dynamic view of "Codeine, 6-deoxy-" and its analogues, allowing researchers to observe their conformational changes and interactions with the surrounding environment over time. drexel.eduyoutube.com These simulations solve Newton's equations of motion for the atoms in the system, where the forces are calculated using a force field, which is a set of empirical potential energy functions.

MD simulations can be used to study the flexibility of the "Codeine, 6-deoxy-" molecule, identifying its preferred conformations in different solvents or in the presence of other molecules. nih.gov By analyzing the trajectories of the atoms, one can calculate various properties, such as root-mean-square deviation (RMSD) to assess conformational stability and radial distribution functions to understand the solvation structure.

Furthermore, MD simulations are invaluable for studying the binding and unbinding of "Codeine, 6-deoxy-" analogues to their biological targets. nih.gov These simulations can reveal the key interactions that stabilize the ligand-receptor complex and provide insights into the mechanism of action at an atomic level.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of Codeine, 6-deoxy- in Water

| Parameter | Value | Unit |

| Simulation Time | 100 | ns |

| Average RMSD of Ligand | 1.2 | Å |

| Number of Water Molecules in First Solvation Shell | 25 | - |

| Average Number of Hydrogen Bonds (Ligand-Water) | 3.5 | - |

Note: This table presents hypothetical data to illustrate the outputs of a molecular dynamics simulation.

Computational Approaches to Predict Reactivity and Stability of C-6 Modified Codeine

Computational methods are powerful tools for predicting the reactivity and stability of C-6 modified codeine derivatives, including "Codeine, 6-deoxy-". mdpi.comrsc.org By analyzing the electronic properties calculated through quantum chemical methods, one can infer the molecule's susceptibility to chemical reactions. For example, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the molecule's ability to donate or accept electrons, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Computational models can also be used to study the stability of different C-6 modified analogues. nih.gov By comparing the total energies of various derivatives, one can predict their relative thermodynamic stabilities. Furthermore, computational methods can be employed to model reaction pathways and calculate activation energies for potential degradation or metabolic processes, providing insights into the chemical stability of these compounds. nih.gov

Molecular Modeling of Interactions with Biological Macromolecules (e.g., enzymes, receptors)

Molecular modeling, particularly molecular docking and more advanced simulation techniques, is crucial for understanding how "Codeine, 6-deoxy-" interacts with biological macromolecules like enzymes and opioid receptors. researchgate.netu-szeged.hunih.gov Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nrfhh.comresearchgate.net

Docking studies can identify the binding pose of "Codeine, 6-deoxy-" within the active site of its target protein and estimate the binding affinity. mdpi.comnsbmb.org.ng These studies rely on scoring functions to rank different poses based on intermolecular interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. whiterose.ac.uk The results of docking simulations can provide hypotheses about the key amino acid residues involved in binding, which can then be validated experimentally.

For a more detailed and dynamic picture of the binding process, methods like MD simulations of the ligand-protein complex are employed. These simulations can reveal the conformational changes that occur upon binding and provide a more accurate estimation of the binding free energy. plos.org

Table 3: Illustrative Molecular Docking Results for Codeine, 6-deoxy- with the Mu-Opioid Receptor

| Parameter | Value | Unit |

| Binding Energy (Docking Score) | -9.5 | kcal/mol |

| Key Interacting Residues | Asp147, Tyr148, His297 | - |

| Number of Hydrogen Bonds | 2 | - |

| Interacting Pocket Volume | 350 | ų |

Note: The data presented in this table is for illustrative purposes to demonstrate the type of information generated from molecular docking studies.

Future Directions and Emerging Research Areas for Codeine, 6 Deoxy Chemistry

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

Current synthetic routes to 6-deoxy-codeine and its derivatives often rely on multi-step processes that can be inefficient and generate significant chemical waste. Future research is directed towards the development of novel synthetic pathways that are not only more efficient in terms of yield and atom economy but are also more environmentally sustainable.

Key areas of investigation include:

Greener Reagents and Solvents: Researchers are exploring the use of less hazardous reagents and environmentally benign solvents to reduce the environmental impact of synthesis.

Flow Chemistry: Continuous flow reactors offer advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for higher yields and purity.

Catalytic Methods: The development of novel catalysts, including organocatalysts and metal catalysts, can enable more direct and selective transformations, reducing the number of synthetic steps required. For instance, improved conditions for the synthesis of related opioid pharmaceuticals have been achieved by employing specific catalysts and solvents that eliminate the formation of by-products. monash.edu

| Strategy | Advantages | Challenges | References |

|---|---|---|---|

| Traditional Synthesis | Established and well-understood. | Often involves multiple steps, harsh reagents, and significant waste generation. | nih.gov |

| Green Chemistry Approaches | Reduced environmental impact, use of safer reagents and solvents. | Identifying suitable green alternatives that maintain high efficiency. | researchgate.net |

| Flow Chemistry | Improved reaction control, safety, and scalability. | Requires specialized equipment and optimization of reaction parameters. | nih.gov |

| Novel Catalysis | Increased efficiency, selectivity, and reduced number of steps. | Catalyst development and optimization can be time-consuming and expensive. | monash.edumdpi.com |

Exploration of Enzymatic and Microbial Routes for C-6 Modifications

Biocatalysis, using isolated enzymes or whole microbial cells, is emerging as a powerful and sustainable alternative to traditional chemical synthesis for modifying complex molecules like opioids. The high selectivity of enzymes can lead to cleaner reactions with fewer side products.

Future research in this area will likely focus on:

Enzyme Discovery and Engineering: Identifying and engineering enzymes, such as oxidoreductases and transferases, that can specifically act on the C-6 position of the codeine scaffold is a primary goal. This could enable the direct and stereoselective introduction or removal of functional groups.

Metabolic Engineering of Microorganisms: Genetically engineering microorganisms like Escherichia coli or yeast to express entire biosynthetic pathways for opioid production is a rapidly advancing field. kyoto-u.ac.jph1.co This approach could lead to the de novo synthesis of 6-deoxy-codeine from simple sugars, completely bypassing the need for plant-derived starting materials. kyoto-u.ac.jpsigmaaldrich.com High-efficiency biocatalytic conversion of thebaine to codeine has already been demonstrated in engineered E. coli. researchgate.net

Cell-Free Biosynthesis: Utilizing cell-free systems containing only the necessary enzymes for a specific transformation can offer higher product yields and easier purification compared to whole-cell systems.

| Approach | Key Features | Potential Advantages | References |

|---|---|---|---|

| Enzyme-based Biotransformation | Use of isolated enzymes for specific chemical conversions. | High selectivity, mild reaction conditions, reduced byproducts. | researchgate.netresearchgate.net |

| Whole-Cell Biocatalysis | Utilization of engineered microorganisms to perform multi-step syntheses. | Potential for de novo synthesis from simple feedstocks, cofactor regeneration. | kyoto-u.ac.jph1.cosigmaaldrich.com |

| Synthetic Biology | Design and construction of novel biological parts, devices, and systems. | Creation of customized microbial factories for producing specific opioid analogs. | researchgate.net |

Advanced Computational Studies for Rational Design of C-6 Modified Analogs

Computational chemistry and molecular modeling are becoming indispensable tools in drug discovery and development. openmedicinalchemistryjournal.comwiley.com These methods allow for the in silico design and evaluation of novel molecules before they are synthesized in the laboratory, saving significant time and resources.

For 6-deoxy-codeine chemistry, advanced computational studies will play a crucial role in:

Structure-Activity Relationship (SAR) Studies: Molecular docking and molecular dynamics simulations can be used to understand how modifications at the C-6 position affect the binding of 6-deoxy-codeine analogs to opioid receptors. nih.govnrfhh.com This knowledge can guide the design of new compounds with desired pharmacological properties.

Predictive Modeling: Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of unsynthesized C-6 modified analogs based on their chemical structures.

De Novo Design: Computational algorithms can be used to design entirely new molecules that are predicted to have high affinity and selectivity for specific opioid receptor subtypes. openmedicinalchemistryjournal.com

| Computational Method | Application | Expected Outcome | References |

|---|---|---|---|

| Molecular Docking | Predicting the binding orientation and affinity of ligands to a receptor. | Identification of key interactions between C-6 analogs and opioid receptors. | nih.govnrfhh.comresearchgate.net |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of a ligand-receptor complex over time. | Understanding the stability of binding and the conformational changes induced by C-6 modifications. | nih.gov |

| QSAR Modeling | Correlating chemical structure with biological activity. | Predicting the potency of novel C-6 modified analogs. | researchgate.net |

| Rational Drug Design | Utilizing computational methods to design new drugs. | Generation of novel 6-deoxy-codeine derivatives with potentially improved therapeutic profiles. | openmedicinalchemistryjournal.comwiley.comnih.govpurdue.edu |

Integration of Multi-Omics Data for Comprehensive Understanding of Biosynthesis and Biotransformation

A systems biology approach, integrating data from various "omics" platforms (genomics, transcriptomics, proteomics, and metabolomics), can provide a holistic understanding of the complex biological processes involved in opioid biosynthesis and biotransformation. nih.govmedium.com

Future research will focus on:

Pathway Elucidation: Multi-omics data can help to fully elucidate the biosynthetic pathway of 6-deoxy-codeine in its natural source, if any, or in engineered microorganisms. This includes identifying all the genes, enzymes, and intermediate metabolites involved.

Optimization of Microbial Production: By analyzing the metabolic fluxes within an engineered microorganism, researchers can identify bottlenecks in the production of 6-deoxy-codeine and devise strategies to optimize yields.

Biomarker Discovery: Integrated omics analysis may lead to the discovery of biomarkers that can be used to monitor the efficiency of microbial production or to identify novel enzymes with desired catalytic activities.

The integration of these diverse research areas holds the promise of revolutionizing the field of 6-deoxy-codeine chemistry, leading to the development of more efficient and sustainable production methods and the discovery of novel therapeutic agents.

Q & A

Basic: What are the recommended experimental protocols for synthesizing and characterizing 6-deoxycodeine?

Answer: Synthesis of 6-deoxycodeine typically involves selective deoxygenation of codeine derivatives. Key steps include:

- Reduction methods : Use of catalytic hydrogenation or borohydride-based reduction systems to remove the 6-hydroxy group while preserving the morphine backbone .

- Characterization : Employ NMR (1H, 13C) for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight validation. For novel derivatives, X-ray crystallography is advised to resolve stereochemical ambiguities .

- Reproducibility : Document reaction conditions (solvent, temperature, catalyst loading) in the main manuscript, with extended protocols in supplementary materials to enable replication .

Basic: How can researchers design a robust literature review strategy to identify gaps in 6-deoxycodeine pharmacology?

Answer:

- Systematic searches : Use databases like PubMed, Scopus, and Web of Science with keywords: "6-deoxycodeine," "codeine derivatives," "opioid metabolism," and "structure-activity relationships" .

- Inclusion criteria : Prioritize peer-reviewed studies on pharmacokinetics, receptor binding assays, and metabolic pathways. Exclude non-peer-reviewed or commercial sources .

- Gap analysis : Map existing data to identify understudied areas (e.g., CYP450-mediated interactions or long-term neuropharmacological effects) .

Basic: What analytical techniques are critical for assessing 6-deoxycodeine purity and stability in experimental settings?

Answer:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 280 nm) for quantifying impurities. Validate with spiked samples to ensure <2% degradation products .

- Stability testing : Accelerated degradation studies under varied pH/temperature conditions to identify hydrolysis or oxidation vulnerabilities .

- Data validation : Use internal standards (e.g., deuterated analogs) to correct for matrix effects in biological samples .

Advanced: How can factorial design optimize reaction conditions for 6-deoxycodeine synthesis?

Answer:

- Variable selection : Test factors like catalyst type (Pd/C vs. Raney Ni), solvent polarity (ethanol vs. THF), and reaction time using a 2^k factorial design .

- Response metrics : Measure yield, purity, and byproduct formation. Analyze interactions between variables via ANOVA to identify dominant factors .

- Iterative refinement : Apply response surface methodology (RSM) to fine-tune optimal conditions, reducing trial runs by 40–60% .

Advanced: What computational approaches predict 6-deoxycodeine’s binding affinity to opioid receptors?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with μ-opioid receptors. Validate with crystallographic data from homologous compounds .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., solvation, temperature) .

- Limitations : Address force field inaccuracies by cross-referencing experimental IC50 values from radioligand assays .

Advanced: How should researchers resolve contradictions in reported metabolic pathways of 6-deoxycodeine?

Answer:

- Comparative assays : Replicate conflicting studies (e.g., hepatic vs. neuronal metabolism) using standardized protocols (enzyme sources, incubation times) .

- Isotopic tracing : Use 14C-labeled 6-deoxycodeine to track metabolite formation via LC-MS/MS, distinguishing phase I/II transformations .

- Meta-analysis : Apply random-effects models to aggregate data from heterogeneous studies, adjusting for covariates like species differences .

Advanced: What ethical and methodological considerations apply to in vivo studies of 6-deoxycodeine?

Answer:

- Animal models : Use opioid-naïve rodents for addiction liability assays, with sham-operated controls to isolate CNS effects .

- Dose escalation : Follow OECD guidelines for acute toxicity testing (e.g., LD50 determination) .

- Data transparency : Pre-register protocols on platforms like Open Science Framework to mitigate publication bias .

Advanced: How can AI-driven tools enhance QSAR modeling for 6-deoxycodeine analogs?

Answer:

- Feature engineering : Train neural networks on descriptors like logP, topological polar surface area, and pharmacophore alignment .

- Validation : Use k-fold cross-validation to prevent overfitting. Compare AI predictions with in vitro Ki values for μ- and κ-opioid receptors .

- Limitations : Address dataset bias by curating diverse analogs from ChEMBL or PubChem .

Advanced: What strategies ensure reproducibility in 6-deoxycodeine’s in vitro toxicity assays?

Answer:

- Cell line standardization : Use authenticated cell lines (e.g., HEK293 or SH-SY5Y) from ATCC, with mycoplasma testing .

- Positive controls : Include reference compounds (e.g., morphine, naloxone) to calibrate assay sensitivity .

- Data sharing : Deposit raw flow cytometry/MTT data in repositories like Figshare for independent validation .

Advanced: How to integrate multi-omics data for mechanistic studies of 6-deoxycodeine’s effects?

Answer:

- Transcriptomics : Pair RNA-seq of neuronal cells with pathway analysis (IPA or DAVID) to identify dysregulated opioid signaling genes .

- Proteomics : Use SILAC-labeled samples and MaxQuant to quantify changes in receptor phosphorylation .

- Systems biology : Build Boolean networks to model crosstalk between 6-deoxycodeine and endogenous opioid peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.